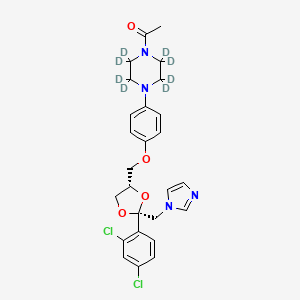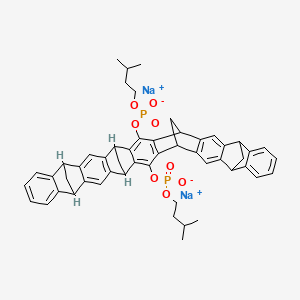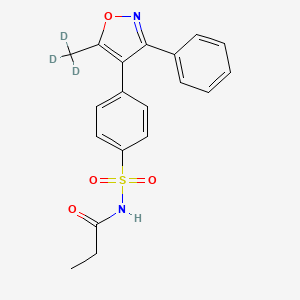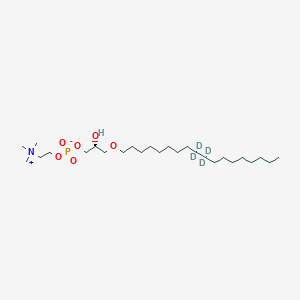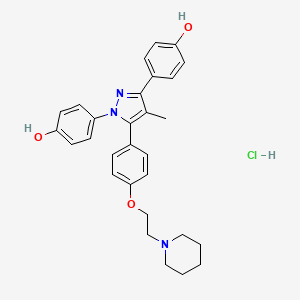
MPP hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPP hydrochloride, also known as methyl-piperidino-pyrazole hydrochloride, is a potent and selective estrogen receptor modulator. It is primarily used in scientific research to study estrogen receptor functions and related pathways. This compound is known for its ability to induce apoptosis in certain cancer cell lines and reverse the positive effects of beta-estradiol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MPP hydrochloride typically involves the reaction of a methyl-pyrazole-triol with piperidine and subsequent hydrochloride salt formationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents. The final product is often purified using recrystallization techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
MPP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrazole ring.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学的研究の応用
MPP hydrochloride is widely used in scientific research due to its selective estrogen receptor modulation properties. Some key applications include:
Chemistry: Studying the interaction of estrogen receptors with various ligands.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications in treating estrogen receptor-related diseases, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors.
作用機序
MPP hydrochloride exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha. This binding inhibits the receptor’s activity, leading to a decrease in estrogen-mediated cellular responses. The compound’s mechanism involves blocking the receptor’s ability to interact with coactivators, thereby preventing the transcription of estrogen-responsive genes .
類似化合物との比較
Similar Compounds
MPP dihydrochloride: Another selective estrogen receptor modulator with similar properties.
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
MPP hydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool in research focused on estrogen receptor functions and related therapeutic applications .
特性
分子式 |
C29H32ClN3O3 |
|---|---|
分子量 |
506.0 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H |
InChIキー |
NUFZYMONJXOTFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


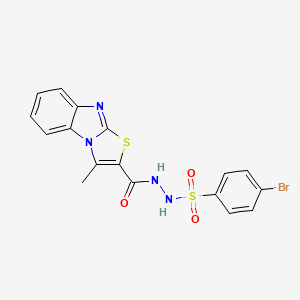
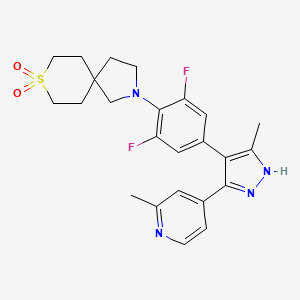
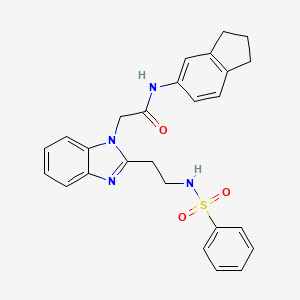
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
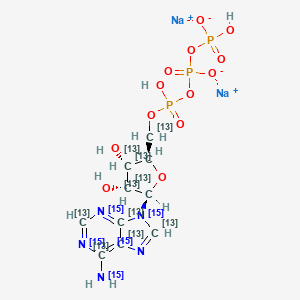
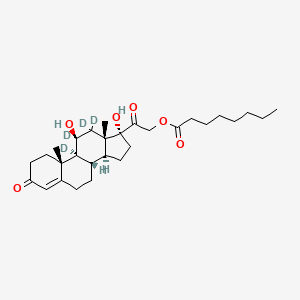
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
